Product packaging for N-Acetyl-d-serine(Cat. No.:CAS No. 152612-69-6)

N-Acetyl-d-serine

Cat. No.: B188832
CAS No.: 152612-69-6
M. Wt: 147.13 g/mol
InChI Key: JJIHLJJYMXLCOY-SCSAIBSYSA-N
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Description

Contextualization of N-Acetyl-D-serine within Amino Acid Derivatives Research

Amino acid derivatives are a broad class of molecules that are structurally related to the 20 proteinogenic amino acids. These derivatives are formed through various chemical modifications, such as acetylation, phosphorylation, and methylation, which alter their physicochemical properties and biological functions. Research into amino acid derivatives is a vibrant field, as these compounds are involved in a wide array of physiological processes and hold potential as research tools and therapeutic agents.

This compound is situated within the subcategory of N-acyl-D-amino acids. While L-amino acids are the canonical building blocks of proteins, the presence and functional significance of D-amino acids and their derivatives in higher organisms have become increasingly recognized. mdpi.comfrontiersin.org The acetylation of D-serine to form this compound is a key area of investigation, as it may influence the bioavailability, metabolism, and biological activity of D-serine. chemicalbook.com The study of such derivatives helps to elucidate the complex metabolic pathways and functional roles of D-amino acids in biological systems.

Significance of N-Acetylated D-Amino Acids in Biochemical Research

N-acetylated D-amino acids represent a significant area of biochemical research due to their unique properties and potential applications. The acetylation of D-amino acids can serve multiple purposes, including altering their solubility, stability, and interaction with biological targets. In some instances, N-acetylation is a strategy to protect D-amino acids from enzymatic degradation, thereby prolonging their biological effects. nih.gov

A notable area of research is the enzymatic production of D-amino acids. N-acyl-D-amino acid amidohydrolases are enzymes used in the industrial production of D-amino acids through the hydrolysis of their N-acetylated forms. researchgate.net This highlights the practical importance of N-acetylated D-amino acids as intermediates in biotechnological processes.

Furthermore, research has explored the use of N-acetylated D-amino acids in various analytical and synthetic applications. For example, they are utilized in the development of chiral separation techniques and as building blocks in the synthesis of complex molecules. lcms.czacs.org The study of N-acetylated D-amino acids, including this compound, is crucial for advancing our understanding of D-amino acid metabolism and for developing novel biotechnological and biomedical applications. nih.govresearchgate.net

Interactive Data Table: Properties of N-Acetyl-DL-serine

PropertyValueSource
Molecular Formula C5H9NO4 sigmaaldrich.comcymitquimica.comchemsrc.com
Molecular Weight 147.13 g/mol sigmaaldrich.com
Appearance White to off-white crystalline powder cymitquimica.com
Melting Point 131-132 °C chemsrc.com
Solubility Soluble in water cymitquimica.com
Storage Temperature −20°C sigmaaldrich.comchemsrc.com

Interactive Data Table: Research Applications of N-Acetyl-DL-serine

Research AreaApplicationSource
Antimicrobial Research Shows activity against Bacillus cereus and Staphylococcus aureus. chemsrc.commedchemexpress.comabmole.com
Biotechnology Used for the immobilization of DNA fragments on solid surfaces. chemsrc.commedchemexpress.comabmole.com
Biochemical Research Can be used for protein synthesis and optical detection of DNA strands. chemsrc.commedchemexpress.comabmole.com
Racemic Separation Research As a racemic mixture, it is used in studies involving the separation of D- and L-isomers. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B188832 N-Acetyl-d-serine CAS No. 152612-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIHLJJYMXLCOY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316393
Record name N-Acetyl-D-serine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152612-69-6
Record name N-Acetyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152612-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-serine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Serine, N-acetyl
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Biosynthesis and Derivatization Pathways of N Acetyl D Serine

Engineered Biosynthesis of N-Acetyl-D-amino Acids

A key challenge in the microbial production of D-amino acids is their potential cytotoxicity. To circumvent this, an "acetylation protection" strategy has been developed. This involves converting the D-amino acid into its less toxic N-acetylated form. researchgate.netnih.gov

Artificial Metabolic Pathway Design utilizing Racemase and N-Acetyltransferase

A novel approach involves the design of an artificial metabolic pathway in engineered bacteria. researchgate.netnih.gov This pathway utilizes two key enzymes: a racemase and an N-acetyltransferase. The racemase converts the readily available L-amino acid into a racemic mixture of both L- and D-isomers. Subsequently, a D-amino acid specific N-acetyltransferase acetylates the D-isomer, forming the N-acetyl-D-amino acid. researchgate.net This strategy effectively pulls the equilibrium of the racemization reaction towards the D-form and sequesters the potentially toxic D-amino acid as its N-acetylated derivative. researchgate.netnih.gov

Metabolic Engineering in Model Organisms (e.g., Escherichia coli) for N-Acetyl-D-serine Production

Escherichia coli is a widely used model organism for metabolic engineering due to its well-understood genetics and physiology. nih.govrsc.orgescholarship.org Researchers have successfully engineered E. coli to produce this compound by introducing the necessary enzymatic machinery. researchgate.net This involves the heterologous expression of genes encoding for a suitable racemase and a D-amino acid N-acetyltransferase. researchgate.netnih.gov Through a combination of pathway optimization and metabolic engineering, significant titers of this compound have been achieved. researchgate.net For instance, one study reported a titer of 5.25 g/L for this compound in an engineered E. coli strain. researchgate.netnih.gov

Production Titers of N-Acetyl-D-amino Acids in Engineered E. coli

CompoundTiter (g/L)Reference
This compound5.25 researchgate.netnih.gov
N-acetyl-D-valine5.65 researchgate.netnih.gov
N-acetyl-D-phenylalanine8.025 researchgate.netnih.gov
N-acetyl-D-phenylglycine0.130 researchgate.netnih.gov

Optimization of Acetylation Protection Strategy for D-Amino Acid Synthesis

The acetylation protection strategy has proven to be a versatile platform for the synthesis of various optically pure D-amino acids. researchgate.netnih.gov The effectiveness of this strategy has been demonstrated for at least sixteen different amino acids. researchgate.netnih.gov Optimization of this strategy involves several key aspects, including the selection of efficient racemases and N-acetyltransferases with appropriate substrate specificities, balancing the expression levels of these enzymes, and engineering the host metabolism to ensure a sufficient supply of the precursor L-amino acid and the acetyl donor, acetyl-CoA. researchgate.netescholarship.org The use of protecting groups is a common strategy in peptide synthesis to prevent side reactions and racemization. peptide.com

Enzymatic Acetylation Processes

The enzymatic acetylation of D-amino acids is a critical step in the biosynthesis of N-acetylated derivatives. This reaction is catalyzed by a class of enzymes known as N-acetyltransferases.

D-Amino Acid N-Acetyltransferases and Substrate Specificity (e.g., HPA3 in Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, an enzyme named D-amino acid N-acetyltransferase, encoded by the HPA3 gene, has been identified and characterized. yeastgenome.orguniprot.orgnih.gov This enzyme exhibits a high degree of specificity for D-amino acids, showing very low activity towards their L-counterparts, with the exception of L-lysine and D-lysine. nih.gov HPA3 is a homolog of the histone acetyltransferase Hpa2p, sharing significant sequence similarity. yeastgenome.orgnih.gov However, unlike Hpa2p, HPA3 acts almost exclusively on free D-amino acids and is believed to play a role in the detoxification of D-amino acids in yeast. yeastgenome.orgnih.gov The enzyme acts on a broad range of D-amino acids. nih.gov

Kinetics of N-Acetylation of D-Serine

Kinetic analyses of the HPA3 enzyme from Saccharomyces cerevisiae suggest that the N-acetylation of D-amino acids follows an ordered bi-bi mechanism. nih.gov In this mechanism, acetyl-CoA is the first substrate to bind to the enzyme, followed by the D-amino acid. After the transfer of the acetyl group, CoA is the last product to be released from the enzyme. nih.gov

The study of reaction kinetics is crucial for understanding and optimizing enzymatic processes. For instance, in the context of other enzymes, kinetic parameters such as K_m and k_cat have been determined for the acetylation of L-serine and L-homoserine by L-serine/homoserine O-acetyltransferase. uniprot.org While specific kinetic data for the N-acetylation of D-serine by HPA3 is part of a broader characterization, the general mechanism provides a framework for understanding how factors like substrate concentration influence the reaction rate. nih.gov

Catabolism and Degradation Mechanisms of N Acetyl D Serine

Deacetylation and Deamination Pathways of N-Acetyl-D-serine

In some bacteria, the catabolic pathway for this compound is initiated by the removal of the acetyl group, a process known as deacetylation. researchgate.netresearchgate.net This initial step yields D-serine and acetate. The resulting D-serine molecule then undergoes deamination, where its amino group is removed. This second step converts D-serine into pyruvate (B1213749), which can then enter central metabolic pathways for energy production. researchgate.netresearchgate.net

Deacetylation : this compound is hydrolyzed to produce D-serine and acetate.

Deamination : The D-serine molecule is then deaminated to form pyruvate and ammonia. ontosight.aiexpasy.org

This sequential pathway of deacetylation followed by deamination is a recognized strategy for the breakdown of N-acetylated D-amino acids in the microbial world. researchgate.net

Enzymes Involved in this compound Degradation

The breakdown of this compound is facilitated by specific enzymes that catalyze each step of the pathway. The primary enzymes involved are aminoacylases for the deacetylation step and D-amino acid oxidases or dehydratases for the deamination of the resulting D-serine.

N-Acetyl-D-amino Acid Acylases/Deacetylases : The initial deacetylation is catalyzed by enzymes belonging to the acylase family. Aminoacylase I, for instance, is a known enzyme that catalyzes the formation of free amino acids from their N-acetylated forms. hmdb.ca These enzymes hydrolyze the amide bond, releasing the D-amino acid.

D-serine Dehydratase (D-serine ammonia-lyase) : This enzyme (EC 4.3.1.18) directly converts D-serine into pyruvate and ammonia. ontosight.aiexpasy.org It is considered a primary enzyme for D-serine decomposition in some organisms, such as the slime mold Dictyostelium discoideum. nih.gov The reaction involves the elimination of water followed by a hydrolytic deamination. expasy.org

D-amino Acid Oxidase (DAAO) : This FAD-dependent enzyme (EC 1.4.3.3) catalyzes the oxidative deamination of D-amino acids, including D-serine. researchgate.netfrontiersin.orgnih.gov The reaction converts D-serine into its corresponding imino acid (imino-serine), which is then non-enzymatically hydrolyzed to hydroxypyruvate and ammonia. researchgate.netresearchgate.net DAAO is a key enzyme in the metabolism of D-serine in mammals. nih.govfrontiersin.orgnih.gov

The following table summarizes the key enzymes and their roles in the degradation of this compound and its intermediate, D-serine.

Table 1: Enzymes in this compound Degradation

Step Enzyme Substrate Product(s) Enzyme Commission (EC) Number
Deacetylation N-Acetyl-D-amino Acid Acylase This compound D-serine, Acetate e.g., EC 3.5.1.14 (Aminoacylase I) hmdb.ca
Deamination D-serine Dehydratase D-serine Pyruvate, Ammonia EC 4.3.1.18 ontosight.aiexpasy.org
Deamination D-amino Acid Oxidase D-serine Hydroxypyruvate, Ammonia EC 1.4.3.3 researchgate.netnih.gov

Resemblance to Other N-Acetyl-D-amino Acid Catabolism

The catabolic pathway of this compound shows a strong resemblance to the degradation pathways of other N-acetyl-D-amino acids, particularly in bacteria. researchgate.net This general catabolic strategy involves an initial deacetylation step to release the free D-amino acid, which is subsequently deaminated to produce an α-keto acid. researchgate.netresearchgate.net This allows the organism to funnel a variety of N-acetylated D-amino acids into central metabolism using a common set of enzymatic reactions.

For example, the catabolism of N-acetyl-D-threonine also proceeds through deacetylation followed by deamination to form an α-keto acid. researchgate.netresearchgate.net This conservation of the pathway highlights an efficient metabolic logic, where a single class of deacetylases can prepare various N-acetyl-D-amino acids for entry into D-amino acid-specific deamination pathways. This contrasts with the catabolism of other acetylated sugars like N-acetyl-D-glucosamine (GlcNAc), which typically involves phosphorylation before deacetylation and deamination. researchgate.net The degradation pathway for this compound, therefore, is a clear example of the broader metabolic framework for N-acetyl-D-amino acid utilization. researchgate.nethmdb.ca

Table 2: Comparison of N-Acetyl-D-amino Acid Catabolism

Compound Initial Step Intermediate Product Final Keto Acid
This compound Deacetylation D-serine Pyruvate / Hydroxypyruvate researchgate.netresearchgate.net
N-Acetyl-D-threonine Deacetylation D-threonine α-keto acid researchgate.net
General N-Acetyl-D-amino Acid Deacetylation D-amino acid Corresponding α-keto acid researchgate.net

Enzymatic and Molecular Interactions of N Acetyl D Serine

Interaction with Biomacromolecules

N-Acetyl-D-serine engages in specific interactions with various biomacromolecules, which are fundamental to its biological roles. These interactions are primarily with enzymes that recognize and process D-amino acid derivatives.

One significant interaction is with the enzyme D-aminoacylase . This enzyme, which is a candidate for the commercial production of D-amino acids, catalyzes the hydrolysis of N-acyl-D-amino acids. researchgate.net Studies on D-aminoacylase from Alcaligenes faecalis have identified this compound as a substrate, although it is considered a weak one. researchgate.net The interaction involves the binding of this compound within the active site of the enzyme, which contains two zinc ions. researchgate.net Computational docking and screening of substrate libraries have been employed to understand the binding mode. researchgate.net These models suggest that the acetyl group and the serine side chain of the molecule fit into specific pockets within the enzyme's active site, positioning the amide bond for hydrolysis. researchgate.net

Another key biomolecule that interacts with D-serine to form this compound is D-amino-acid N-acetyltransferase (DANAT) . This enzyme, found in organisms like the yeast Saccharomyces cerevisiae, directly binds D-amino acids, including D-serine, and acetyl-CoA to produce this compound. uniprot.org This interaction is part of a detoxification mechanism where the acetylation of the D-amino acid precedes its removal from the cell. uniprot.org The enzyme follows an ordered bi-bi mechanism, where acetyl-CoA is the first substrate to bind, followed by the D-amino acid. uniprot.org

Beyond enzymes, this compound has been utilized in biotechnological applications involving interactions with other biomacromolecules. For instance, it has been used for the immobilization of DNA fragments on solid surfaces, indicating a capacity to interact with nucleic acids or the surfaces used to bind them, facilitating research in protein synthesis and optical detection of DNA strands. medchemexpress.com

BiomoleculeOrganism/SourceType of InteractionSignificance
D-aminoacylaseAlcaligenes faecalisSubstrate BindingHydrolysis of this compound to produce D-serine. researchgate.net
D-amino-acid N-acetyltransferase (HPA3)Saccharomyces cerevisiaeProduct BindingThe enzyme synthesizes this compound from D-serine and acetyl-CoA. uniprot.org
DNA FragmentsIn vitro applicationImmobilizationUsed as a chemical linker for attaching DNA to solid supports. medchemexpress.com

Enzyme Substrate or Product Roles in Specific Biochemical Reactions

This compound serves as both a product and a substrate in various enzymatic reactions, highlighting its dynamic role in metabolism, particularly in pathways related to D-amino acids.

As a product , this compound is synthesized by the enzyme D-amino-acid N-acetyltransferase. uniprot.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid. The reaction for D-serine is as follows:

D-serine + acetyl-CoA → this compound + CoA uniprot.orgymdb.ca

This synthesis is a key step in artificial metabolic pathways designed for the production of optically pure D-amino acids. researchgate.netnih.gov In engineered Escherichia coli, the heterologous expression of racemase and N-acetyltransferase enables the conversion of L-serine into this compound, achieving titers of up to 5.25 g/L. researchgate.netnih.gov This biosynthetic route makes this compound a terminal product in an engineered pathway designed to circumvent the cellular toxicity of free D-amino acids. nih.gov

As a substrate , this compound is hydrolyzed by D-aminoacylase (also known as N-acyl-D-amino acid amidohydrolase) to yield D-serine and acetate. researchgate.net The reaction is:

This compound + H₂O → D-serine + Acetate

This reaction is crucial for industrial processes that aim to produce pure D-amino acids from their N-acylated forms. researchgate.net Research on D-aminoacylase from Alcaligenes faecalis confirmed that this compound is a substrate, although enzymes from other sources may exhibit higher specificity for N-acylated hydrophobic D-amino acids. researchgate.net Furthermore, the catabolism of this compound in some bacteria begins with this deacetylation step, which is then followed by deamination to form pyruvate (B1213749), linking it to central metabolism. researchgate.net

The synthesis of this compound is a significant strategy employed by various organisms for the detoxification of D-amino acids. uniprot.org While L-amino acids are the primary building blocks of proteins, D-amino acids can be toxic to cells if they accumulate. uniprot.orgacs.orgtandfonline.com Consequently, organisms have evolved mechanisms to eliminate or neutralize these "unnatural" isomers. acs.org

The N-acetylation of D-amino acids, including D-serine, is a primary detoxification pathway. uniprot.org In yeast, the enzyme D-amino-acid N-acetyltransferase (encoded by the HPA3 gene) plays a crucial role in this process. uniprot.org It specifically acts on a wide range of D-amino acids, converting them into their N-acetylated forms. uniprot.org This modification effectively neutralizes the D-amino acid's potential toxicity and prepares it for removal from the cell. uniprot.org

This detoxification strategy has been harnessed in metabolic engineering. By designing artificial pathways that convert L-amino acids to N-acetyl-D-amino acids, researchers can produce valuable D-amino acids without the toxic effects associated with their free forms. nih.gov The production of this compound in engineered bacteria demonstrates the effectiveness of this acetylation protection strategy, allowing for high-titer synthesis. researchgate.netnih.gov Once this compound is formed, it can be part of a catabolic pathway, as seen in some bacteria, where it is deacetylated and then deaminated, further processing the potentially harmful D-isomer into common metabolic intermediates like pyruvate. researchgate.net

EnzymeRole of this compoundPathwayFunction
D-amino-acid N-acetyltransferaseProductD-amino acid N-acetylationDetoxification of D-serine by converting it to a less toxic, excretable form. uniprot.orgnih.gov
D-aminoacylaseSubstrateN-acetyl-D-amino acid catabolismReleases the free D-amino acid for further metabolism or for use in industrial applications. researchgate.netresearchgate.net

Relationship and Interconversion with D Serine in Biological Systems

D-Serine as a Physiological Endogenous Co-Agonist of NMDA Receptors

D-serine, once considered an "unnatural" amino acid in mammals, is now recognized as a key physiological modulator of central nervous system function. researchgate.net It is the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor in many brain regions, including the forebrain. nih.govfrontiersin.org Unlike other neurotransmitter receptors that are activated by a single neurotransmitter, NMDA receptors uniquely require the simultaneous binding of glutamate (B1630785) and a co-agonist to become activated. researchgate.netjneurosci.org While glycine (B1666218) was initially thought to be the sole co-agonist, extensive evidence now indicates that D-serine is a crucial, and in many cases the dominant, ligand for the co-agonist site (historically known as the "glycine site") on the GluN1 subunit of the NMDA receptor. nih.govbohrium.comnih.govnih.govnih.gov

The physiological relevance of D-serine is underscored by its distribution in the brain, which closely mirrors that of NMDA receptors. nih.gov It is found at high levels in areas rich in these receptors, such as the hippocampus and cortex. nih.govnih.gov D-serine is synthesized and released in close proximity to synapses, positioning it to effectively modulate NMDA receptor activity. nih.govarvojournals.org Studies have shown that the enzymatic removal of endogenous D-serine significantly reduces NMDA receptor-mediated responses and neurotoxicity, highlighting its necessary role in receptor function. nih.govnih.gov In contrast, the removal of endogenous glycine often has a less significant impact in these models, further supporting D-serine's role as the principal co-agonist at many synapses. nih.gov

Key Properties of D-Serine as an NMDA Receptor Co-Agonist
PropertyDescriptionKey References
Receptor TargetBinds to the co-agonist (glycine) site on the GluN1 subunit of the NMDA receptor. nih.govnih.gov
Activation RequirementActs in conjunction with glutamate to open the NMDA receptor ion channel. researchgate.netjneurosci.org
Physiological RoleConsidered the dominant endogenous co-agonist in many brain regions, particularly the forebrain. nih.govfrontiersin.orgnih.gov
LocationFound in high concentrations in brain areas with high NMDA receptor expression, such as the hippocampus and cortex. nih.govnih.gov

D-serine is a critical modulator of excitatory neurotransmission mediated by NMDA receptors. researchgate.netbohrium.com By binding to the co-agonist site, D-serine effectively gates the ability of glutamate to activate the receptor and allow the influx of calcium ions, a key event in neuronal signaling. jneurosci.org The availability of D-serine in the synaptic cleft can therefore determine the extent of NMDA receptor activation and, consequently, the strength of synaptic transmission. nih.gov Evidence suggests that D-serine released from both glial cells (as a "gliotransmitter") and neurons can regulate NMDA receptor function. researchgate.netbohrium.comnih.gov

The modulation is dynamic and activity-dependent. For instance, glutamate released from presynaptic terminals can stimulate α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionate (AMPA) receptors on adjacent astrocytes, triggering the release of D-serine. nih.govmdpi.com This released D-serine then acts on postsynaptic NMDA receptors, creating a feedback loop where glutamatergic activity promotes the availability of the necessary co-agonist for further NMDA receptor activation. nih.gov Furthermore, D-serine is implicated in the fine-tuning of neurotransmission through its interaction with dopamine (B1211576) receptors; both D1 and D3 dopamine receptor activities require D-serine to modulate NMDA receptor function in the prefrontal cortex. pnas.org Selective enzymatic degradation of D-serine has been shown to markedly diminish NMDA neurotransmission, confirming its essential role. nih.gov

NMDA receptor-dependent synaptic plasticity, such as long-term potentiation (LTP), is widely considered a primary cellular mechanism underlying learning and memory. nih.govtamu.edu As an essential co-agonist for NMDA receptor activation, D-serine plays a pivotal role in these processes. nih.govresearchgate.net The influx of calcium through NMDA receptors initiates downstream signaling cascades that lead to long-lasting changes in synaptic strength. jneurosci.org By controlling the gate of NMDA receptors, D-serine availability is a critical factor in inducing and maintaining synaptic plasticity. researchgate.netmdpi.com

Experimental studies have demonstrated that depleting endogenous D-serine impairs LTP in the hippocampus. frontiersin.orgmdpi.com Conversely, supplementation with D-serine can enhance NMDA receptor function and has been shown to alleviate age-related deficits in synaptic plasticity. researchgate.netmdpi.com The source of D-serine for synaptic plasticity is a subject of ongoing research, with evidence pointing to roles for both neurons and astrocytes. nih.govnih.gov It has been proposed that D-serine preferentially gates synaptic NMDA receptors, which are crucial for inducing LTP, while glycine may preferentially act on extrasynaptic receptors. frontiersin.org This spatial segregation suggests a specialized role for D-serine in governing the synaptic changes required for learning. tamu.edufrontiersin.org

Beyond its role in the mature brain, D-serine is also a key player in brain development. nih.gov Levels of D-serine and its synthesizing enzyme, serine racemase, are developmentally regulated, with concentrations increasing during early postnatal periods. nih.gov This temporal expression pattern coincides with critical periods of synapse formation and circuit refinement, processes heavily dependent on NMDA receptor activity. jneurosci.orgnih.gov

A significant role for D-serine has been identified in neuronal migration, particularly of granule cells in the cerebellum. nih.govnih.gov D-serine released from Bergmann glia acts as a chemokinetic stimulus, promoting the movement of these neurons to their correct positions in the developing cerebellar cortex. nih.govnih.gov Disruption of this process, either by degrading D-serine with the enzyme D-amino acid oxidase or by inhibiting its synthesis, results in a significant reduction in neuronal migration. nih.gov This demonstrates that D-serine is not only a modulator of synaptic activity but also an important signaling molecule that guides the structural development of the nervous system. nih.govresearchgate.net

Metabolic Cross-talk between L-Serine, D-Serine, and Related Metabolites

Key Enzymes in D-Serine Metabolism
EnzymeFunctionSubstrate(s)Product(s)Cellular LocationReferences
Serine Racemase (SR)Synthesis of D-serineL-serineD-serinePrimarily neurons; also glia pnas.orgnih.govwikipedia.orgnih.gov
D-Amino Acid Oxidase (DAAO)Catabolism of D-serineD-serine, other D-amino acidsHydroxypyruvate, ammonia, H₂O₂Primarily astrocytes (peroxisomes) portlandpress.comfrontiersin.orgwikipedia.orgnih.gov

The direct synthesis of D-serine from its stereoisomer L-serine is catalyzed by the enzyme serine racemase (SR). pnas.orgnih.gov This pyridoxal-5'-phosphate (PLP)-dependent enzyme is responsible for the formation of endogenous D-serine in the brain. pnas.orgnih.govnih.gov The discovery and characterization of serine racemase provided the crucial link demonstrating a biosynthetic pathway for a D-amino acid in mammals, solidifying the physiological role of D-serine. pnas.orgnih.gov

While initially believed to be localized primarily in glial cells, particularly astrocytes, subsequent research has shown that serine racemase is also highly expressed in neurons. nih.govnih.govpnas.org In fact, current models suggest that neurons are the principal site of D-serine synthesis that is relevant for synaptic NMDA receptor function. nih.gov The activity of serine racemase can be stimulated by the binding of glutamate receptor interacting protein (GRIP), linking its activation to glutamatergic neurotransmission. nih.gov In addition to its primary racemization function, SR can also catalyze the elimination of water from L-serine or D-serine to produce pyruvate (B1213749) and ammonia, providing another layer of metabolic regulation. wikipedia.orgnih.gov

The primary enzyme responsible for the degradation of D-serine is D-amino acid oxidase (DAAO), a peroxisomal flavoprotein. portlandpress.comfrontiersin.orgwikipedia.org DAAO catalyzes the oxidative deamination of D-serine and other D-amino acids. wikipedia.orgnih.gov The reaction converts D-serine into its corresponding imino acid, which is then non-enzymatically hydrolyzed to hydroxypyruvate and ammonia, while also producing hydrogen peroxide. portlandpress.com

In the central nervous system, DAAO expression is notably high in the cerebellum and brainstem, regions where D-serine levels are comparatively low, suggesting a reciprocal relationship in their distribution. nih.govfrontiersin.org DAAO is found predominantly in astrocytes. nih.govwikipedia.org By catabolizing D-serine, DAAO plays a crucial role in terminating its signaling and maintaining appropriate extracellular concentrations. portlandpress.comfrontiersin.org The activity of DAAO effectively controls the availability of the NMDA receptor co-agonist, thereby influencing receptor function and protecting against potential excitotoxicity from excessive receptor activation. frontiersin.orgnih.gov

Astrocytic and Neuronal Roles in D-Serine Synthesis and Release (Serine Shuttle)

The synthesis and release of D-serine in the central nervous system involve a sophisticated interplay between astrocytes and neurons, a process often referred to as the "serine shuttle". frontiersin.orgnih.gov This model posits that astrocytes are the primary site of L-serine synthesis, which then serves as the precursor for neuronal D-serine production. nih.govnih.gov

Astrocytes uniquely express the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (3-PGDH), which is essential for the synthesis of L-serine from glucose. nih.gov This astrocytic-derived L-serine is then released and transported to neurons. nih.gov Within neurons, the enzyme serine racemase (SR), which is predominantly found in this cell type, converts L-serine to D-serine. frontiersin.orgnih.gov This neuronally synthesized D-serine can then be released to act as a co-agonist at the glycine site of synaptic N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in synaptic plasticity, learning, and memory. frontiersin.orgfrontiersin.org

While neurons are considered the primary site of D-serine synthesis, astrocytes play a critical role in its storage and activity-dependent release. nih.gov D-serine released by neurons can be taken up by astrocytes for storage in vesicles. frontiersin.org The release of D-serine from astrocytes is a regulated process, often triggered by the activation of glutamate receptors on the astrocyte surface, leading to a calcium-dependent exocytosis of D-serine-containing vesicles. mdpi.comresearchgate.net This gliotransmission provides a mechanism for astrocytes to modulate neuronal activity and synaptic strength. frontiersin.org

The division of labor between astrocytes and neurons in D-serine metabolism is a key aspect of the serine shuttle. Astrocytes are specialized for L-serine production, while neurons are the primary producers of D-serine. This metabolic crosstalk ensures a steady supply of D-serine for neuromodulation at the synapse.

Cellular Role in Serine ShuttlePrimary FunctionKey Enzymes/Processes
Astrocytes L-serine synthesis, D-serine uptake and storage, Activity-dependent D-serine release3-phosphoglycerate dehydrogenase (3-PGDH), Vesicular storage, Calcium-dependent exocytosis
Neurons D-serine synthesis from L-serine, D-serine releaseSerine Racemase (SR), Depolarization-dependent release

Transport Mechanisms of D-Serine and Related Amino Acids

The extracellular concentration of D-serine, and thus its availability to modulate NMDA receptor activity, is tightly regulated by various amino acid transporters located on both neurons and astrocytes. frontiersin.orgnih.gov These transporters are responsible for the uptake, release, and intercellular shuttling of D-serine and its precursor, L-serine.

Several key transporters have been identified to play a role in D-serine dynamics:

Alanine-Serine-Cysteine Transporter 1 (ASCT1): This sodium-dependent transporter is found on both astrocytes and neurons and is involved in the transport of small neutral amino acids, including D-serine. nih.gov In astrocytes, ASCT1 is a major uptake system for D-serine, helping to clear it from the synaptic cleft. nih.gov It can also mediate the release of L-serine from astrocytes, which is a crucial step in the serine shuttle. nih.gov

Alanine-Serine-Cysteine Transporter 2 (ASCT2): Similar to ASCT1, ASCT2 is a sodium-dependent transporter that can mediate the transport of D-serine. nih.gov Its expression is also observed in glial cells.

asc-1 Transporter: This sodium-independent amino acid antiporter is selectively expressed in neurons and has a high affinity for D-serine. frontiersin.orgnih.gov It is thought to play a significant role in the release of D-serine from neurons. mdpi.com The activity of asc-1 is crucial for maintaining the extracellular pool of D-serine that regulates synaptic NMDA receptor function. nih.gov

The transport of D-serine is a complex process involving multiple transporter systems working in concert to maintain homeostasis. Astrocytic transporters, such as ASCT1 and ASCT2, are primarily responsible for D-serine uptake and clearance, while the neuronal transporter asc-1 is a key player in its release. nih.govmdpi.com This coordinated action ensures precise spatial and temporal control of D-serine signaling in the brain.

TransporterPrimary LocationFunction in D-Serine TransportSodium Dependence
ASCT1 Astrocytes, NeuronsD-serine uptake (astrocytes), L-serine release (astrocytes)Dependent
ASCT2 Glial CellsD-serine uptakeDependent
asc-1 NeuronsD-serine releaseIndependent

Investigational Roles and Research Applications of N Acetyl D Serine and Its Racemic Form

Application in Physicochemical Research

N-Acetyl-DL-serine is utilized in physicochemical research to investigate the fundamental properties of N-acetylated amino acids. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.com These studies are crucial for understanding how the addition of an acetyl group influences the chemical behavior of serine, a key amino acid. Research in this area explores properties such as solubility, stability, and interactions with other molecules, which provides foundational knowledge for applications in other scientific fields. sigmaaldrich.comvulcanchem.com The racemic nature of N-Acetyl-DL-serine also makes it a valuable subject for studies on the behavior of enantiomeric mixtures. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.com

Use in Racemic Separation Research

The separation of enantiomers from a racemic mixture is a critical process in pharmacology and biotechnology. N-Acetyl-DL-serine serves as a model compound in the development and optimization of racemic separation techniques. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.com Researchers employ various methods, such as chromatography and membrane-based separation, to isolate N-Acetyl-D-serine from its L-enantiomer. For instance, molecularly imprinted polymer composite membranes have been explored for the chiral separation of D,L-serine racemates. researchgate.net These studies are essential for advancing the technologies used to produce enantiomerically pure compounds for specific applications.

Consideration as an Antimicrobial Agent (for N-Acetyl-DL-serine)

N-Acetyl-DL-serine has demonstrated antimicrobial properties against certain bacteria. abmole.commedchemexpress.comchemsrc.comabmole.com Specifically, it has shown activity against Bacillus cereus and Staphylococcus aureus. abmole.commedchemexpress.comchemsrc.comabmole.comcenmed.com This has led to its consideration as a potential antimicrobial agent. Research in this area focuses on understanding the mechanism of its antibacterial action and evaluating its efficacy against a broader range of microorganisms. The hydrophobic nature of N-Acetyl-DL-serine may play a role in its antimicrobial activity. medchemexpress.comchemsrc.com

Role as a Building Block in Protein Synthesis Studies

N-acetylated amino acids, including N-Acetyl-DL-serine, are utilized in studies of protein synthesis. abmole.commedchemexpress.comchemsrc.com They can serve as building blocks or intermediates in the laboratory-based synthesis of peptides and proteins. This application is important for creating custom proteins with specific functions or for studying the process of protein formation itself. The use of N-acetylated amino acids helps in understanding the role of N-terminal acetylation, a common modification of proteins in eukaryotes that affects their stability and function.

Studies on DNA Immobilization and Optical Detection

N-Acetyl-DL-serine has been employed in research focused on the immobilization of DNA fragments onto solid surfaces. abmole.commedchemexpress.comchemsrc.com This is a critical step in the development of DNA-based biosensors and other diagnostic tools. By anchoring DNA to a solid support, researchers can create platforms for detecting specific DNA sequences through hybridization. mdpi.com This has applications in the optical detection of DNA strands, where changes in optical properties, such as reflectivity, can signal the presence of a target DNA sequence. abmole.commedchemexpress.comchemsrc.commdpi.com

N Acetyl D Serine in Broader Biological Contexts

Microbial Metabolism Research

N-Acetyl-D-serine plays a role in the metabolic activities of various microorganisms, particularly bacteria. Its study provides insights into nutrient utilization and detoxification pathways.

Catabolic Pathways in Bacteria

In some bacteria, the breakdown of this compound is a two-step process that begins with deacetylation, the removal of the acetyl group. researchgate.netnih.gov This is followed by deamination, which removes the amino group and results in the formation of pyruvate (B1213749). researchgate.netnih.gov This catabolic pathway is analogous to the degradation of other N-acetyl-D-amino acids. researchgate.netnih.gov

This process is distinct from the catabolism of certain other acetylated sugars. For instance, the degradation of N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine involves initial phosphorylation before deacetylation and deamination. nih.govasm.org The catabolic pathway for this compound, however, does not require this initial phosphorylation step. nih.gov

Research on the marine bacterium Pseudoalteromonas prydzensis has revealed a pathway for the oxidation of chitin (B13524) that produces 2-(acetylamino)-2-deoxy-D-gluconic acid (GlcNAc1A). researchgate.net The degradation of GlcNAc1A resembles the catabolism of N-acetyl-D-amino acids like this compound, as it also proceeds through deacetylation and deamination without prior phosphorylation. researchgate.netnih.gov

N-acetylserine also serves as a precursor for the synthesis of cysteine in bacteria.

Potential roles in D-amino acid detoxification

D-amino acids can be toxic to cells, and organisms have developed mechanisms to mitigate this toxicity. uniprot.org One such mechanism is the N-acetylation of D-amino acids, which prepares them for removal from the cell. uniprot.org In the yeast Saccharomyces cerevisiae, a D-amino acid N-acetyltransferase (HPA3) has been identified that acts on a broad range of D-amino acids. uniprot.org This enzyme catalyzes the N-acetylation of D-amino acids in a process that is crucial for their detoxification. uniprot.org While this has been demonstrated in yeast, it points to a potential analogous role for N-acetylation of D-serine in bacteria as a detoxification strategy.

Furthermore, D-amino acid oxidase (DAAO) is an enzyme found in various organisms, including microorganisms, that catalyzes the oxidative deamination of D-amino acids. frontiersin.orgnih.gov In microorganisms, this enzyme is involved in the catabolism of D-amino acids for cellular metabolism. frontiersin.orgnih.gov The presence of such enzymes highlights the importance of metabolizing and detoxifying D-amino acids.

Plant Biochemistry Research (Related to D-Serine)

While research directly on this compound in plants is limited, the study of its component molecule, D-serine, provides significant context for its potential roles. D-serine itself has been identified as a signaling molecule in plants, influencing various physiological processes.

Modulation of Glutamate-Receptor-like Channels

Plant glutamate (B1630785) receptor-like (GLR) channels are homologs of mammalian ionotropic glutamate receptors (iGluRs) and function as amino acid-gated ion channels. pnas.orgsemanticscholar.orgbiomedres.us These channels are involved in a variety of plant processes, including root development, pollen tube growth, and stress responses. biomedres.usnsf.gov

Unlike their mammalian counterparts which are highly specific, plant GLRs can be activated by a wide range of amino acids, including D-serine. semanticscholar.orgnsf.gov D-serine has been shown to act as a co-agonist for some GLRs, modulating their activity. semanticscholar.orgnih.gov For example, in Arabidopsis thaliana, D-serine plays a role in regulating pollen tube growth by modulating GLR-mediated calcium (Ca2+) channels. biomedres.usfrontiersin.organnualreviews.org The binding of D-serine to these channels can influence Ca2+ influx, which is a critical component of cellular signaling. frontiersin.organnualreviews.org

Role as a Signal Molecule

D-serine has been established as a signaling molecule in plants, a role that was first exemplified by its regulation of pollen growth. nih.gov It has been demonstrated that D-serine can act as an endogenous ligand for receptor channels, mediating calcium fluxes. slu.se This suggests that D-serine, and potentially its derivatives like this compound, could be involved in various signaling pathways that control plant development and responses to the environment. nih.govmdpi.com

Cellular Processes

N-acetylation is a widespread and highly conserved post-translational modification in eukaryotes that affects a large percentage of proteins. hmdb.ca This process, which involves the addition of an acetyl group to the N-terminus of a protein, is crucial for protein stability and protection from degradation. hmdb.ca N-acetylated amino acids, including N-acetylserine, can be generated through the breakdown of these N-acetylated proteins by specific enzymes. hmdb.ca

The synthesis of N-acetylated amino acids can also occur directly through the action of N-acetyltransferases. hmdb.ca These enzymes catalyze the transfer of an acetyl group from a donor molecule, such as acetyl-CoA, to the amino group of an amino acid. ymdb.ca

In a broader context, serine itself is a central amino acid involved in numerous cellular processes. It serves as a building block for proteins and is a precursor for the synthesis of other essential biomolecules like phospholipids (B1166683) and nucleotides. oup.com

Senescence and Oxidative Stress (via D-amino acid oxidase activity)

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental aspect of aging and is induced by various stressors, including persistent DNA damage and oxidative stress. researchgate.netnih.govfrontiersin.org A key enzymatic player in this process is D-amino acid oxidase (DAO), a flavin adenine (B156593) dinucleotide (FAD)–dependent peroxisomal enzyme. researchgate.netnih.govfrontiersin.org Research has identified that DAO is upregulated in cells undergoing senescence. researchgate.netnih.govfrontiersin.org The primary function of DAO is to catalyze the oxidative deamination of D-amino acids. asm.orgnih.gov This catalytic reaction is a significant source of cellular reactive oxygen species (ROS), as it produces hydrogen peroxide (H₂O₂) as a byproduct. asm.orgmedchemexpress.comrsc.org

The accumulation of ROS, such as H₂O₂, can disrupt the cell's redox homeostasis, leading to increased oxidative stress, which in turn damages cellular components like DNA, proteins, and lipids, thereby promoting the onset of senescence. researchgate.netmedchemexpress.com Studies have demonstrated a direct link between DAO's enzymatic activity and the promotion of cellular senescence. Inhibition of DAO was found to impair senescence induced by DNA damage, whereas the ectopic expression of functional DAO enhanced it. researchgate.netnih.govfrontiersin.org This enhancement was shown to be dependent on the enzyme's ability to generate ROS. researchgate.netnih.govfrontiersin.org

The activity of DAO and its subsequent impact on senescence are regulated by the availability of its substrates and its coenzyme, FAD. researchgate.net DAO has a broad substrate specificity, acting on various neutral and polar D-amino acids. life-science-alliance.org D-serine, a well-established neuromodulator, is a known physiological substrate for DAO. nih.govfrontiersin.org Experiments have shown that the addition of specific D-amino acids, including D-serine, to cell cultures can potentiate the senescence-promoting effect of DAO. researchgate.netlife-science-alliance.org This suggests that an increase in the local concentration of D-amino acids, which can occur during aging, may contribute to the senescence process through DAO activation. researchgate.net

While the role of D-serine as a direct substrate for DAO in mediating senescence is established, the specific involvement of this compound is less direct. N-acetylated amino acids are not typically direct substrates for mammalian DAO. frontiersin.org However, this compound can be considered a potential precursor to D-serine. In some bacteria, the catabolism of this compound begins with deacetylation to yield D-serine, which is then deaminated. researchgate.net Furthermore, mammalian kidneys possess acylase enzymes capable of in vivo deacetylation of various N-acetyl amino acids. nih.gov This raises the possibility that this compound could be converted into D-serine within the body, subsequently becoming available as a substrate for DAO and contributing indirectly to the DAO-mediated pathway of oxidative stress and senescence.

Research has quantified the effect of various DAO substrates on cellular senescence markers. In one study, human osteosarcoma U2OS cells overexpressing DAO were treated with different D-amino acids. The results demonstrated that certain substrates significantly enhanced senescence, as measured by senescence-associated β-galactosidase (SA-β-gal) staining and reduced cell proliferation (EdU incorporation).

Table 1: Effect of D-Amino Acid Substrates on DAO-Mediated Senescence in U2OS Cells
D-Amino Acid Substrate (5 mM)Effect on SA-β-gal Staining (% increase vs control)Effect on EdU Incorporation (% decrease vs control)Reference
D-AlanineModerate IncreaseModerate Decrease researchgate.net
D-ArginineSignificant IncreaseSignificant Decrease researchgate.netlife-science-alliance.org
D-MethionineSlight IncreaseSlight Decrease researchgate.net
D-PhenylalanineModerate IncreaseModerate Decrease researchgate.net
D-ProlineModerate IncreaseModerate Decrease researchgate.net
D-SerineSignificant IncreaseSignificant Decrease researchgate.netlife-science-alliance.org
D-Tyrosine (2.5 mM)Slight IncreaseSlight Decrease researchgate.net

Methodologies and Analytical Techniques in N Acetyl D Serine Research

Chromatographic Methods for Enantiomeric Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the enantioselective analysis of D-serine. nih.gov These methods offer high resolution and sensitivity, which are essential for distinguishing D-serine from its much more abundant L-enantiomer.

HPLC coupled with fluorimetric detection is a widely used method for quantifying D-serine due to its high sensitivity. researchgate.net Serine itself lacks a native chromophore or fluorophore, making direct detection by UV or fluorescence difficult. nih.gov To overcome this, pre-column or post-column derivatization is employed, where the amino acid is reacted with a fluorescent tagging agent. nih.govresearchgate.net This process yields a derivative that can be sensitively detected. Fluorimetric detection is often preferred over UV detection because of its superior sensitivity and selectivity, which is crucial when analyzing trace amounts of D-serine in biological samples. researchgate.net

The combination of derivatization to create a fluorescent product and HPLC for separation provides a robust platform for analysis. For instance, a method using ortho-phthalaldehyde (OPA) and a chiral thiol for derivatization, followed by separation on a reversed-phase HPLC system, allows for the sensitive measurement of D- and L-serine. nih.gov

Chiral derivatization is a powerful strategy that allows for the separation of enantiomers on a standard, achiral HPLC column. This technique involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct physicochemical properties and can be separated by conventional reversed-phase chromatography. e-tarjome.com

Two of the most common derivatization reagents for primary amino acids like serine are o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys). lcms.cztandfonline.com The reaction rapidly forms highly fluorescent and stable isoindole derivatives at room temperature. e-tarjome.comtandfonline.com

OPA-NAC: This combination reacts with D- and L-serine to form diastereomeric derivatives that can be separated and quantified. nih.gov The OPA-NAC method has been successfully applied to determine D-serine levels in various biological samples, including rat brain tissue. researchgate.netlcms.czfrontiersin.org

OPA-Boc: The use of N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) as the chiral thiol often provides good resolution for serine enantiomers. akjournals.comresearchgate.net A critical evaluation of this method for analyzing D- and L-serine in rat brain areas demonstrated its utility, though factors like diastereomer stability and reagent concentration require careful optimization. akjournals.comresearchgate.net The choice between NAC and Boc-L-Cys can influence the resolution and elution order of the diastereomers. researchgate.net

The table below summarizes findings from a study that utilized OPA-Boc derivatization to measure serine enantiomers in different rat brain regions.

Brain RegionD-serine Concentration (nmol/g wet tissue)L-serine Concentration (nmol/g wet tissue)
Striatum1.7967.2
Prefrontal Cortex10.6134
CerebellumBelow Limit of Detection114
Data derived from a study on rat brain analysis using HPLC with OPA-Boc derivatization. akjournals.com

Two-dimensional high-performance liquid chromatography (2D-HPLC) offers enhanced resolution and precision for the analysis of D-amino acids in highly complex biological samples like blood and urine. nih.govnih.gov This advanced technique improves the detection of low-abundance compounds by combining two complementary separation mechanisms. nih.gov

In a typical 2D-HPLC setup for D-serine analysis, the sample is first derivatized (e.g., with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F). nih.govd-nb.info The derivatized amino acids are then separated on a reversed-phase column in the first dimension. nih.govd-nb.info The fraction containing the serine derivatives is automatically collected and transferred to a second, enantioselective (chiral) column. nih.govd-nb.info This second dimension separation effectively resolves the D- and L-enantiomers, allowing for precise quantification. nih.gov This methodology has proven valuable in clinical research, revealing that blood and urine levels of D-serine can reflect kidney function and may serve as a biomarker for kidney diseases. nih.govd-nb.info

Enzymatic Assays

Enzymatic assays provide a highly specific alternative to chromatographic methods for quantifying D-serine. These assays leverage the specificity of enzymes that act on D-serine. lookchem.comresearchgate.net A common approach involves the use of D-serine dehydratase (DSD), an enzyme that converts D-serine to pyruvate (B1213749). lookchem.comresearchgate.net The yeast-derived D-serine dehydratase is particularly useful as it acts predominantly on D-serine, unlike some bacterial enzymes that also react with L-serine. researchgate.net

To enhance sensitivity, the initial enzymatic reaction is often coupled to a second reaction that produces a detectable signal. lookchem.com In a highly sensitive fluorometric assay, the pyruvate generated from D-serine is oxidized by pyruvate oxidase, producing hydrogen peroxide. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), then oxidizes a substrate like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex® Red) into the highly fluorescent compound resorufin. lookchem.com This coupled enzymatic reaction allows for the detection of D-serine at submicromolar concentrations, making it suitable for quantifying the low levels found in biological fluids. lookchem.com

Assay ComponentFunction
D-serine dehydratase (DSD)Specifically converts D-serine to pyruvate. lookchem.com
Pyruvate oxidaseOxidizes pyruvate to produce hydrogen peroxide (H₂O₂). lookchem.com
Horseradish Peroxidase (HRP)Catalyzes the reaction between H₂O₂ and the detection reagent. lookchem.com
Amplex® RedFluorogenic substrate that is oxidized to fluorescent resorufin. lookchem.com

ELISA Kits for D-Serine Quantification in Biological Fluids

Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a rapid, sensitive, and high-throughput method for quantifying D-serine in various biological fluids, including plasma, serum, and cerebrospinal fluid (CSF). immusmol.comimmusmol.com These kits are a valuable alternative to HPLC-based methods for clinical and preclinical research. immusmol.com

The operational principle is typically a competitive immunoassay. mybiosource.com In this format, D-serine present in the sample competes with a fixed amount of enzyme-labeled D-serine for binding to a limited number of anti-D-serine antibody sites coated on a microplate. After incubation and washing, a substrate is added, which is converted by the bound enzyme into a colored or fluorescent product. The intensity of the signal is inversely proportional to the concentration of D-serine in the original sample. A standard curve is generated using known concentrations of D-serine, from which the concentration in the unknown samples can be determined. mybiosource.com These kits are particularly useful for screening large numbers of samples in studies of neurological or kidney disorders. immusmol.com

Q & A

Q. What criteria ensure ethical and reproducible research when handling this compound in animal studies?

  • Methodology : Follow ARRIVE guidelines for experimental design and reporting. Obtain ethics approvals for dosing regimens and humane endpoints. Document batch-specific chemical data (e.g., purity, supplier) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.